(2-Methylpyrimidin-5-yl)methanamine is an organic compound with the molecular formula . It is classified as a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. It serves as a building block for the synthesis of more complex organic molecules and is being studied for its biological activities, including antimicrobial and antiviral properties.
The compound can be sourced from chemical suppliers and is typically classified under organic compounds, specifically within the category of amines and heterocycles. Its CAS number is 14273-46-2, which is used for identification in chemical databases.
The synthesis of (2-Methylpyrimidin-5-yl)methanamine generally involves the reaction of 2-methylpyrimidine with formaldehyde and ammonia. The process can be summarized as follows:
In industrial settings, more efficient methods may be employed, such as continuous flow reactors that optimize yield while minimizing by-products .
The molecular structure of (2-Methylpyrimidin-5-yl)methanamine features a pyrimidine ring with a methyl group at the second position and an amine functional group attached to a methylene bridge. The structural formula can be represented as follows:
The compound's InChI key is which provides a unique identifier for its chemical structure.
(2-Methylpyrimidin-5-yl)methanamine can undergo various chemical reactions:
The major products formed from these reactions depend on specific reagents and conditions used during the reactions .
The mechanism of action for (2-Methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, thus exhibiting potential antimicrobial properties.
(2-Methylpyrimidin-5-yl)methanamine is typically characterized by:
The chemical properties include:
Relevant data regarding its reactivity indicate that it can participate in nucleophilic substitution reactions due to the presence of the amino group .
(2-Methylpyrimidin-5-yl)methanamine has several scientific uses:
Pyrimidine derivatives constitute a cornerstone of modern medicinal chemistry due to their versatile pharmacological profiles and broad biomolecular interactions. As privileged scaffolds, they mimic endogenous purine and pyrimidine bases, enabling targeted interactions with enzymes and receptors involved in nucleic acid metabolism, signal transduction, and cellular regulation. The (2-methylpyrimidin-5-yl)methanamine scaffold exemplifies this utility, featuring a primary amine tethered to a substituted heterocycle that facilitates molecular recognition and binding efficiency. Commercial availability through suppliers like LIDE PHARMACEUTICALS LIMITED (CAS 14273-46-2) supports its adoption in drug discovery pipelines, with specifications including ≥99% purity and structural confirmation via HPLC, GC, and NMR [1].
Kinase inhibition represents a key therapeutic area for such derivatives. Human galactokinase (GALK1) inhibitors—critical for treating classic galactosemia—leverage pyrimidine scaffolds to compete with ATP binding. Structural studies confirm that inhibitors featuring pyrimidine cores occupy the ATP-binding pocket through hydrogen bonding with conserved residues (e.g., Arg105, Asp83) and hydrophobic interactions [4]. Similarly, antimycobacterial agents incorporate pyrimidine motifs to disrupt bacterial enzymatic pathways, demonstrating the scaffold’s adaptability across disease targets [8].
Table 1: Commercial Sources and Specifications of (2-Methylpyrimidin-5-yl)methanamine
CAS No. | Supplier | Purity | Molecular Formula | Appearance | Primary Applications | |
---|---|---|---|---|---|---|
14273-46-2 | LIDE PHARMACEUTICALS | ≥99% | C₆H₉N₃ | White powder | Pharmaceutical intermediates | |
N/A | BLD Pharm | Unspecified | C₇H₁₁N₃S | Not reported | Research use | [1] [6] |
The 2-methylpyrimidin-5-yl moiety confers distinct steric and electronic advantages critical for target engagement. The methyl group at C2 sterically blocks metabolic oxidation at this position while inducing a electron-donating effect that modulates the heterocycle’s π-electron density. This enhances stacking interactions within hydrophobic binding pockets and optimizes hydrogen-bond acceptor capacity at N1 and N3. In GALK1 inhibitors, this scaffold positions the methanamine side chain to form salt bridges with catalytic residues (e.g., Asp83), as confirmed by co-crystallization studies [4].
Biased agonism at serotonin 5-HT₁ₐ receptors further illustrates this scaffold’s significance. Derivatives like compound 56 (from patent US8183251B2) incorporate (2-methylpyrimidin-5-yl)methanamine linked to a piperidine core, enabling β-arrestin-biased signaling. The methylpyrimidine group’s planarity facilitates π-π stacking with transmembrane helix 5 residues, while the methanamine tail engages polar residues in helix 3. Such interactions yield signaling fingerprints distinct from canonical agonists, underscoring the moiety’s role in functional selectivity [2] [5].
Table 2: Structure-Activity Relationships (SAR) of Key (2-Methylpyrimidin-5-yl)methanamine Derivatives
Compound | Biological Target | Key Structural Features | Activity/IC₅₀ | |
---|---|---|---|---|
NCGC00238624 (1) | GALK1 | Tetrahydroquinazolinone core | 7.69 μM (hGALK1) | |
Compound 56 (US8183251B2) | 5-HT₁ₐ receptor | 1-(1-Benzoylpiperidin-4-yl) linkage | β-arrestin bias | |
Patent WO2024020517A1 Derivative | QPCTL inhibitor | Triazolopiperidine attachment | Anticancer (in vitro) | [2] [4] [7] |
Despite their promise, (2-methylpyrimidin-5-yl)methanamine derivatives face underexplored areas:
Metabolic Stability: Derivatives like (4-methyl-2-(methylthio)pyrimidin-5-yl)methanamine exhibit variable metabolic clearance in human microsomes. Structural modifications—such as replacing methylthio with fluorinated groups—could enhance stability while retaining target affinity. Current data is limited to hepatotoxicity assays (HepG2 cells), showing >50% viability at 50 μM but lacking detailed CYP inhibition profiles [4] [6].
Blood-Brain Barrier (BBB) Penetration: Although pyrimidine methanamines show CNS activity (e.g., 5-HT₁ₐ agonists), their BBB permeability remains poorly quantified. PAMPA assays for related compounds yield Pe values of 4.7–8.6 × 10⁻⁶ cm/s, suggesting moderate passive diffusion. Opportunities exist to optimize log P (predicted ~1.5–2.0) via prodrug approaches or fluorine incorporation [2] [3].
Infectious Disease Applications: While imidazo[1,2-b]pyridazines dominate antimycobacterial research, pyrimidine methanamines are largely unexplored in this space. Their potential to disrupt Mycobacterium tuberculosis enzymatic pathways warrants investigation, particularly given the scaffold’s success in kinase inhibition [8].
Table 3: Synthetic Methodologies for (2-Methylpyrimidin-5-yl)methanamine Analogues
Synthetic Route | Key Reagents/Steps | Yield | Limitations | Reference Context |
---|---|---|---|---|
Reductive Amination | Cyanohydrin + Amine → NaBH₄ reduction | 45–70% | Requires pre-functionalized amines | [2] |
Hunig’s Base-Catalyzed Coupling | DIPEA + Aryl isocyanate/thiourea | 60–85% | Limited to urea derivatives | [3] |
Suzuki-Miyaura Cross-Coupling | Halogenated pyrimidine + Boronic acid/Pd catalyst | 50–75% | Catalyst cost/purification | [7] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: